![molecular formula C14H20N2S B1441270 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane CAS No. 710268-50-1](/img/structure/B1441270.png)
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane
Overview
Description
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a compound with the CAS Number: 710268-50-1 and a molecular weight of 248.39 .
Synthesis Analysis
The compound was synthesized as part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis
The linear formula of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is C14H20N2S . The Inchi Code is 1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 .Physical And Chemical Properties Analysis
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a solid substance with a melting point of 76 - 77 degrees Celsius .Scientific Research Applications
Anti-Ulcer Activity
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane: and its derivatives have been investigated for their potential as anti-ulcer agents. Research indicates that these compounds exhibit anti-ulcer activity comparable to omeprazole, a well-known medication used to treat ulcer-related conditions . The synthesis of these compounds involves a one-pot three-component condensation process, which has been shown to be effective in producing substances with the desired pharmacological properties .
Synthesis Methodology
The synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane derivatives is achieved through a method involving commercially available amines and thioglycolic acid in toluene under reflux. This process utilizes a Dean–Stark trap to remove water, which is crucial for the condensation reaction . The method’s efficiency in creating a variety of derivatives highlights its importance in industrial applications.
Chemical Properties
The chemical properties of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane derivatives are significant for their potential use in medicinal chemistry. These compounds are synthesized as yellow oily liquids, indicating their organic nature and potential solubility in pharmaceutical formulations .
Industrial Use
While specific industrial uses of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane are not extensively documented, the compound’s role in the synthesis of anti-ulcer agents suggests its value in pharmaceutical manufacturing. The ability to create effective anti-ulcer medications from this compound could have significant implications for the healthcare industry .
Safety and Regulations
The safety and handling of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane are governed by standard chemical safety protocols. As with any chemical compound, appropriate measures must be taken to ensure safe usage and compliance with regulatory standards .
Pharmacological Research
The pharmacological research surrounding 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is primarily focused on its anti-ulcer activity. The exploration of its effects and mechanisms offers valuable insights into the development of new therapeutic agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-benzyl-1-thia-4,8-diazaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZCDOJDXFOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NCCS2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.